molecular formula C14H13N3O B2890853 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol CAS No. 14247-67-7

7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol

Cat. No.: B2890853
CAS No.: 14247-67-7
M. Wt: 239.278
InChI Key: XXLXTGJAIGZTEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core

Future Directions

The future directions for research on “7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol” and related compounds could involve further exploration of their synthesis, characterization, and potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of diseases such as tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol can be achieved through various methods. One common approach involves the condensation of 2-aminopyrimidine with 4-methylbenzaldehyde under acidic conditions, followed by cyclization and oxidation steps. Another method includes multicomponent reactions, oxidative coupling, and tandem reactions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, solvent-free conditions, and continuous flow reactors to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol is unique due to its specific substitution pattern and the presence of the hydroxyl group at the 5-position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

7-methyl-2-(4-methylphenyl)-8H-imidazo[1,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-9-3-5-11(6-4-9)12-8-17-13(18)7-10(2)15-14(17)16-12/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZHSZOZNSHLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=O)C=C(NC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.